N-(2-ethyl-6-methylphenyl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The closest compounds I found are “N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide” and "N-(2-ETHYL-6-METHYLPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE" . These compounds belong to the family of acetamides, which are amides derived from acetic acid .
Synthesis Analysis
A study discusses the synthesis of a compound similar to your query, where the kinetic resolution process for producing (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester using lipase B from Candida antarctica (CalB) was investigated .Chemical Reactions Analysis
In terms of chemical reactions, a study discusses the hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, a process used in the industrial production of agrochemical (S)-metolachlor .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide” have been studied. It has a molecular weight of 235.33 and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Asymmetric Catalytic Process
The compound is used in the largest-scale asymmetric catalytic process for the industrial production of agrochemical (S)-metolachlor . The challenging hydrogenation across the sterically crowded carbon–nitrogen double bond was achieved using a mixture of [IrCl(COD)]2, (R,SFc)-Xyliphos, NBu4I .
Hydrogenation Mechanism
The compound is used in the study of hydrogenation mechanisms . A plausible proton-first, outer-sphere mechanism based on density functional theory calculations has been proposed that is consistent with the experimentally observed activity and the enantioselectivity of the industrial process .
Weed Control
The compound is used in the formulation of preemergence herbicides . Research has been conducted to compare the weed control efficacy of liquid, granular, and micro-encapsulated formulations of preemergence herbicides in different tillage systems .
Kinetic Resolution Process
The compound is used in the kinetic resolution process for producing (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester using lipase B from Candida antarctica (CalB) .
Mechanism of Action
Target of Action
It is hypothesized that these types of compounds may bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups .
Mode of Action
Similar compounds, such as chloroacetamides and thiocarbamates, are known to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups . This binding can inhibit the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme A .
Biochemical Pathways
Similar compounds have been shown to affect lipid biosynthesis and isoprenoid biosynthesis
Result of Action
Similar compounds have been shown to inhibit early seedling growth and cause similar injury symptoms in susceptible species
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-ethyl-6-methylphenyl)-2,4-dimethylbenzenesulfonamide. For instance, soil aeration status can impact the environmental fate of similar herbicides, with anaerobic conditions reducing adsorption and promoting desorption, potentially releasing a greater amount of the herbicide from the soil after field application .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-5-15-8-6-7-13(3)17(15)18-21(19,20)16-10-9-12(2)11-14(16)4/h6-11,18H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVWGGHQPAIHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.